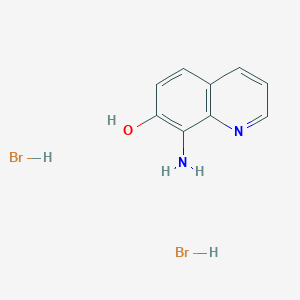

8-Aminoquinolin-7-ol;dihydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-Aminoquinolin-7-ol;dihydrobromide is a compound that belongs to the class of aminoquinolines. Aminoquinolines are known for their diverse applications in medicinal chemistry, particularly as antimalarial agents. This compound is characterized by the presence of an amino group at the 8th position and a hydroxyl group at the 7th position on the quinoline ring, along with two bromide ions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-Aminoquinolin-7-ol;dihydrobromide can be achieved through various methods. One common approach involves the functionalization of the quinoline ring. Classical methods such as the Gould-Jacobs, Friedländer, and Skraup syntheses are often employed for constructing the quinoline scaffold . These methods typically involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions, followed by cyclization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols are also explored to enhance the efficiency and sustainability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

8-Aminoquinolin-7-ol;dihydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into different aminoquinoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions often involve specific temperatures, solvents, and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions include substituted quinoline derivatives, which can have significant biological and pharmacological activities .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Antimalarial Activity

8-Aminoquinolin-7-ol; dihydrobromide is structurally related to primaquine, a well-known antimalarial drug. Research indicates that compounds in the 8-aminoquinoline class exhibit activity against Plasmodium species, the causative agents of malaria. A study highlighted that derivatives of 8-aminoquinoline could enhance the efficacy of existing antimalarial therapies by improving pharmacokinetic profiles and reducing resistance mechanisms in parasites .

1.2 Alzheimer’s Disease Treatment

Recent investigations have explored the potential of 8-aminoquinoline derivatives as multifunctional agents for treating Alzheimer’s disease. Specifically, hybrids of 8-aminoquinoline with melatonin have demonstrated promising results in inhibiting amyloid-beta aggregation, a hallmark of Alzheimer’s pathology. These compounds exhibited significant inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes linked to neurodegeneration .

1.3 Kinase Inhibition

The compound has been studied for its ability to inhibit various kinases, particularly Spleen Tyrosine Kinase (SYK). This inhibition can be pivotal in developing therapies for cancers and autoimmune diseases where aberrant kinase activity plays a crucial role .

Biochemical Applications

2.1 Metal Ion Chelation

8-Aminoquinolin-7-ol; dihydrobromide acts as a chelating agent, forming stable complexes with metal ions such as copper and zinc. This property is particularly beneficial in neurodegenerative disorders where metal ion dysregulation contributes to disease progression. The selective chelation capability of this compound is superior compared to other chelators like 8-hydroxyquinoline, making it a candidate for further research in therapeutic applications .

2.2 Analytical Chemistry

In analytical chemistry, 8-aminoquinoline derivatives are utilized for the detection and quantification of various analytes through chromatographic techniques. For instance, its application in high-performance liquid chromatography (HPLC) has been documented for the rapid determination of primaquine metabolites, showcasing its utility in pharmacokinetic studies .

Material Science Applications

3.1 Development of Functional Materials

The unique chemical properties of 8-aminoquinolin-7-ol; dihydrobromide lend themselves to the development of functional materials with applications in sensors and catalysis. Its ability to form stable complexes can be harnessed to create materials that selectively bind metal ions or catalyze specific reactions under mild conditions.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antimalarial Activity | Evaluated the efficacy of 8-aminoquinoline derivatives against malaria parasites | Demonstrated enhanced efficacy and reduced resistance compared to primaquine |

| Alzheimer’s Disease Research | Investigated 8-aminoquinoline-melatonin hybrids | Showed significant inhibition of amyloid-beta aggregation and enzyme activity |

| Kinase Inhibition Study | Assessed the potential of 8-aminoquinoline as a kinase inhibitor | Identified effective inhibition of SYK with implications for cancer therapy |

Mecanismo De Acción

The mechanism of action of 8-Aminoquinolin-7-ol;dihydrobromide involves its interaction with molecular targets such as enzymes and receptors. In the context of antimalarial activity, the compound is believed to interfere with the mitochondrial function of the malaria parasite, leading to the disruption of energy production and parasite death . The exact molecular pathways and targets are still under investigation, but the compound’s ability to accumulate in the mitochondria and cause structural changes is a key aspect of its mechanism .

Comparación Con Compuestos Similares

8-Aminoquinolin-7-ol;dihydrobromide can be compared with other aminoquinoline derivatives such as primaquine and tafenoquine. These compounds share similar structural features but differ in their pharmacokinetic properties and toxicity profiles . For example:

Tafenoquine: A newer derivative with a longer half-life and improved efficacy, but also associated with G6PD-related toxicity.

The uniqueness of this compound lies in its specific substitution pattern on the quinoline ring, which can influence its reactivity and biological activity .

Actividad Biológica

8-Aminoquinolin-7-ol dihydrobromide is a compound that has garnered attention for its significant biological activities, particularly in the context of antimalarial properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Overview of 8-Aminoquinolin-7-ol Dihydrobromide

Chemical Structure and Properties:

- Molecular Formula: C9H8Br2N2O

- Molecular Weight: 292.98 g/mol

- CAS Number: 2287279-89-2

This compound is a derivative of the 8-aminoquinoline class, which has been historically significant in the treatment and prevention of malaria. Its structure allows for interactions with various biological targets, leading to diverse pharmacological effects.

Antimalarial Activity

Research indicates that 8-aminoquinolin-7-ol dihydrobromide exhibits potent antimalarial activity. It functions primarily by targeting the liver stages of Plasmodium parasites, which are responsible for malaria. The compound has shown efficacy against several strains of malaria, including resistant forms.

Table 1: Antimalarial Efficacy of 8-Aminoquinolin-7-ol Dihydrobromide

The low IC50 values indicate high potency against these malaria strains, making it a candidate for further development as an antimalarial agent.

The mechanism by which 8-aminoquinolin-7-ol dihydrobromide exerts its antimalarial effects involves several pathways:

- Inhibition of Heme Polymerization: The compound interferes with the conversion of toxic heme into non-toxic hemozoin within the parasite's digestive vacuole.

- Induction of Oxidative Stress: It generates reactive oxygen species (ROS), leading to cellular damage in the parasite.

- Disruption of Mitochondrial Function: The compound affects mitochondrial respiration, impairing energy production in the parasites.

High-Throughput Screening (HTS) Studies

In a high-throughput screening exercise, derivatives of 8-aminoquinolin-7-ol were evaluated for their biological activity. Notably, one study identified a derivative that showed moderate inhibition of Hsp90, a chaperone protein involved in cancer cell survival:

- Compound: 6-Methoxy-8-aminoquinoline

- IC50 in FP Assay: ~30 µM

- Significance: This finding suggests potential applications in cancer therapy alongside its antimalarial properties .

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to explore modifications to the core structure of 8-aminoquinolin-7-ol to enhance its biological activity:

Table 2: Summary of SAR Findings

| Modification | Activity Change |

|---|---|

| Addition of methoxy group | Increased potency |

| Hydroxyl substitution | Enhanced selectivity |

| Alkyl chain extension | Broader spectrum |

These modifications have led to the identification of more potent analogs with improved selectivity against malaria parasites.

Propiedades

IUPAC Name |

8-aminoquinolin-7-ol;dihydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O.2BrH/c10-8-7(12)4-3-6-2-1-5-11-9(6)8;;/h1-5,12H,10H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFPLACPSANGPHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)O)N)N=C1.Br.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.